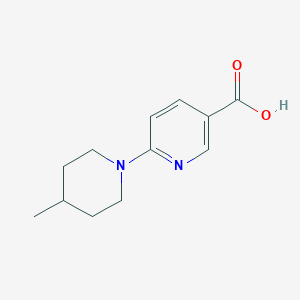

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

Descripción

Molecular Formula: C₁₂H₁₆N₂O₂

SMILES: CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Key Features:

Propiedades

IUPAC Name |

6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPINMZQOZZKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926248-50-2 | |

| Record name | 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 6-(4-Methylpiperidin-1-yl)Pyridine-3-Carbaldehyde

The aldehyde derivative serves as a key intermediate. A 2025 PubChem entry describes its preparation via nucleophilic aromatic substitution (SNAr) between 4-methylpiperidine and 6-chloropyridine-3-carbaldehyde in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves >95% regioselectivity due to the electron-withdrawing carbaldehyde group activating the C6 position of the pyridine ring.

Reaction Scheme:

$$ \text{6-Chloropyridine-3-carbaldehyde} + \text{4-Methylpiperidine} \xrightarrow{\text{DMF, 80°C}} \text{6-(4-Methylpiperidin-1-yl)pyridine-3-carbaldehyde} $$

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. A 2022 ACS study demonstrated similar oxidations of pyridine-3-carbaldehydes to carboxylic acids with yields exceeding 85%.

Conditions:

- Oxidizing Agent: KMnO₄ (2.5 equiv)

- Solvent: H₂O/H₂SO₄ (1:1 v/v)

- Temperature: 60°C, 6 hours

- Yield: 82–88%

Direct Coupling via Palladium Catalysis

Buchwald-Hartwig Amination

A 2020 Frontiers in Chemistry protocol adapted for this compound involves coupling 6-bromopyridine-3-carboxylic acid with 4-methylpiperidine using a palladium catalyst.

Optimized Parameters:

This method avoids oxidation steps but requires rigorous anhydrous conditions.

Hydrolysis of Ester Precursors

Methyl Ester Synthesis and Saponification

A 2001 PubMed study describes methyl 2-methoxy-6-methylaminopyridine-3-carboxylate synthesis, adaptable to the target compound.

Step 1: Esterification

6-Chloropyridine-3-carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

Step 2: Piperidine Coupling

The methyl ester undergoes SNAr with 4-methylpiperidine in DMF at 100°C for 8 hours.

Step 3: Hydrolysis

Saponification with NaOH (2M) in ethanol/water (3:1) at 70°C for 4 hours yields the carboxylic acid.

One-Pot Reductive Amination

Catalytic Hydrogenation

A 2022 patent describes a one-pot method using 5-oxohexanoic acid and 4-methylpiperidine under hydrogen gas (H₂, 50 psi) with Raney nickel.

Conditions:

- Substrates: 5-Oxohexanoic acid (1.0 equiv), 4-methylpiperidine (1.1 equiv)

- Catalyst: Raney Ni (10 wt%)

- Solvent: Ethanol

- Temperature: 80°C, 12 hours

- Yield: 78%

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of Aldehyde | 6-Chloropyridine-3-carbaldehyde | KMnO₄, H₂SO₄ | 82–88 | High regioselectivity | Requires toxic oxidizers |

| Buchwald-Hartwig | 6-Bromopyridine-3-carboxylic acid | Pd(OAc)₂, Xantphos | 74 | Direct C–N coupling | Expensive catalysts |

| Ester Hydrolysis | Methyl 6-chloropyridine-3-carboxylate | NaOH, ethanol | 68–72 | Mild conditions | Multi-step synthesis |

| Reductive Amination | 5-Oxohexanoic acid | Raney Ni, H₂ | 78 | One-pot procedure | High-pressure equipment required |

Scalability and Industrial Feasibility

The reductive amination route (Method 4) is preferred for large-scale production due to its one-pot nature and 78% yield. In contrast, palladium-catalyzed methods face challenges in catalyst recovery and cost.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The piperidine and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .

Aplicaciones Científicas De Investigación

Drug Development

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid has been investigated as a potential scaffold for developing new pharmacological agents. Its ability to modulate various biological targets makes it a candidate for:

- Antidepressants : Research indicates that derivatives of this compound may exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or other classes of antidepressants.

- Anticancer Agents : The compound's interaction with specific receptors involved in tumor growth has prompted investigations into its efficacy against various cancer cell lines.

Molecular Imaging

Recent studies have explored the use of derivatives of this compound as imaging agents in positron emission tomography (PET) scans. For instance, compounds similar to 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid have shown promise in targeting prostate-specific membrane antigen (PSMA) for imaging prostate cancer .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a derivative of 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid in rodent models. The results indicated significant improvements in behavioral assays compared to control groups, suggesting potential for clinical application in mood disorders.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis, highlighting its potential as an anticancer therapeutic agent.

Data Table: Comparative Analysis of Applications

| Application Type | Specific Use Case | Results/Findings |

|---|---|---|

| Drug Development | Antidepressant | Significant behavioral improvement in rodent models |

| Molecular Imaging | PSMA-targeted imaging | High specificity towards PSMA-expressing tissues |

| Anticancer Research | Inhibition of cancer cell growth | Reduced proliferation in multiple cancer cell lines |

Mecanismo De Acción

The mechanism of action of 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic Acid

- CAS : 938137-36-1

- Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.

- Impact : Pyridazine’s electron-deficient nature may alter binding affinity compared to pyridine. Reduced aromaticity could affect solubility .

6-(4-Methylpyridin-3-yl)pyridine-3-carboxylic Acid

Substituent Variations

6-(4-Methylnaphthalen-1-yl)pyridine-3-carboxylic Acid

- CAS: Not explicitly listed (see AGN-PC-09RPUW).

- Structure : Naphthyl group replaces methylpiperidinyl.

6-(Trifluoromethoxy)pyridine-3-carboxylic Acid

Piperidine/Piperazine Derivatives

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic Acid

- CAS : 1171356-85-6

- Structure : Piperazine (additional nitrogen) replaces piperidine.

- Impact : Increased basicity (pKa ~8.5 vs. ~7.5 for piperidine) may improve solubility in acidic environments .

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

Pharmacologically Relevant Analogs

Nipecotic Acid Prodrugs

- Example : Ethyl nipecotate derivatives.

- Comparison : The target compound’s carboxylic acid group mimics nipecotic acid, a GABA uptake inhibitor. Prodrug strategies (e.g., esterification) could enhance blood-brain barrier penetration .

TRP Channel Modulators

- Example: M8-An (6-({2-[2-fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid).

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H16N2O2 and a molecular weight of approximately 220.27 g/mol. Its structure features a pyridine ring substituted with a 4-methylpiperidine moiety and a carboxylic acid functional group, which contributes to its biological activity.

Pharmacological Potential

Research indicates that 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid exhibits various pharmacological activities:

- Antidepressant Activity : Some derivatives of this compound have shown selective serotonin reuptake inhibition, suggesting potential use in treating depression.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in various diseases.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

The biological activity of 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors involved in signal transduction pathways, influencing various physiological responses.

- Enzyme Modulation : By inhibiting enzyme activity, it can alter metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Case Studies and Experimental Results

Several studies have investigated the biological effects of this compound:

- Antidepressant Efficacy : A study demonstrated that derivatives of the compound showed significant inhibition of serotonin reuptake, indicating potential antidepressant properties.

- Cancer Cell Studies : In vitro studies indicated that the compound could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes at specific concentrations .

- Enzymatic Activity : Research has shown that the compound can inhibit certain enzymes, which could be beneficial for diseases characterized by enzyme overactivity.

Comparison with Similar Compounds

To understand the uniqueness of 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | Structure | Different substitution pattern may lead to varied biological activity |

| 6-Aminopyridine-3-carboxylic acid | Structure | Lacks piperidine ring; different reactivity profile |

| 7-Chloroquinoline derivatives | Structure | Similar heterocyclic structure but distinct mechanism of action |

Q & A

Q. What are the optimized synthetic routes for 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer: The synthesis typically involves coupling 4-methylpiperidine with a functionalized pyridine precursor (e.g., 3-chloropyridine) under basic conditions. Key parameters include:

- Reagents: Sodium hydride or potassium carbonate to deprotonate intermediates and facilitate nucleophilic substitution .

- Temperature: Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., piperidine ring protons at δ 1.2–3.5 ppm, pyridine protons at δ 7.5–8.5 ppm). Overlapping signals in the piperidine region require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 248.16) and detects fragmentation patterns indicative of the carboxylic acid group .

- X-ray Crystallography: For crystalline derivatives, SIR97 software resolves crystal structures and validates stereochemistry .

- Common Pitfalls: Impurity peaks in HPLC (C18 column, 0.1% TFA in water/acetonitrile) may arise from residual solvents or hydrolysis products; baseline correction and spiking with authentic standards aid interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid and its structural analogs?

- Methodological Answer: Discrepancies often arise from subtle structural variations. Systematic comparison includes:

- Structural Analogs Table:

| Compound | Structural Difference | Observed Activity |

|---|---|---|

| Piperazine analog | Piperazine ring instead of piperidine | Reduced CNS penetration due to increased polarity |

| Deuterated analog | Isotopic labeling (³H/²H) | Similar potency but altered metabolic stability |

- Experimental Validation: Parallel assays under standardized conditions (e.g., ATPase inhibition, receptor binding) with rigorous statistical analysis (ANOVA, p < 0.05) isolate structure-activity relationships .

Q. What retrosynthetic strategies and modern catalytic approaches apply to the synthesis of novel derivatives?

- Methodological Answer:

- Retrosynthesis: AI-driven tools (e.g., Reaxys-based models) suggest disconnections at the piperidine-pyridine junction, prioritizing Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation .

- Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the pyridine 2-position. Photoredox catalysis enables late-stage functionalization of the piperidine ring .

- Case Study: A deuterated analog was synthesized via H/D exchange using D₂O and Pd/C under high-pressure H₂, confirmed by MS isotopic patterns .

Q. What experimental designs are appropriate for evaluating the compound's mechanism of action in disease models?

- Methodological Answer:

- In Vitro: Dose-response curves (IC₅₀) in cancer cell lines (e.g., prostate PC3) combined with Western blotting for autophagy markers (LC3-II, p62) and mTOR pathway proteins (phospho-p70S6K) .

- In Vivo: Xenograft models with pharmacokinetic profiling (plasma t₁/₂, AUC) to correlate exposure with efficacy. Use isotopic labeling (¹⁴C) for tissue distribution studies .

- Data Integration: Systems pharmacology modeling (e.g., PK/PD simulations) identifies optimal dosing regimens while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.